Tetrachloroethylene (PERC) is a highly stable, non-flammable chlorinated aliphatic hydrocarbon characterized by its high density (1.62 g/mL), elevated boiling point (121.1 °C), and strong lipophilic solvency [1]. As a bulk industrial solvent and chemical intermediate, it is primarily procured for high-temperature vapor degreasing, specialized extraction processes, and as a critical C2 precursor in the synthesis of fluorinated refrigerants [2]. Its lack of a measurable flash point and high thermal stability make it a benchmark material in industrial environments requiring rigorous non-flammability and heavy-duty grease removal capabilities, distinguishing it from lighter, more volatile solvent classes.
Substituting tetrachloroethylene with lighter chlorinated solvents like trichloroethylene (TCE) or dichloromethane (DCM) fundamentally alters process thermodynamics and chemical yields [1]. In vapor degreasing, lower-boiling alternatives fail to reach the melting points of heavy waxes and oxidized greases, resulting in incomplete soil removal and part rejection. In chemical synthesis, substituting PERC with TCE shifts the fluorination pathway entirely—yielding C2H2F4 (HFC-134a) instead of the desired C2HF5 (HFC-125)—making them strictly non-interchangeable as fluorocarbon precursors [2]. Furthermore, the higher vapor pressures of TCE and DCM lead to unacceptable evaporative losses in open-top systems designed specifically for PERC's volatility profile.
PERC operates at a significantly higher vapor temperature (121.1 °C) compared to TCE (87.2 °C) and DCM (39.6 °C) [1]. This elevated boiling point is critical for vapor degreasing applications involving high-melting-point soils, such as polishing compounds, heavy waxes, and oxidized greases. The higher temperature differential between the vapor zone and the ambient parts also results in a larger volume of solvent condensing on the workpiece, enhancing the mechanical flushing action before thermal equilibrium is reached [2].
| Evidence Dimension | Operating Vapor Temperature (Boiling Point) |
| Target Compound Data | 121.1 °C (PERC) |
| Comparator Or Baseline | 87.2 °C (TCE) |
| Quantified Difference | +33.9 °C higher operating temperature |
| Conditions | Standard atmospheric pressure vapor degreasing |
Procuring PERC ensures that heavy waxes and high-melting greases are effectively liquefied and flushed, which lower-boiling solvents cannot thermodynamically achieve.
In open-top degreasers and extraction systems, solvent consumption is heavily dictated by vapor pressure. PERC exhibits a vapor pressure of approximately 14 mmHg at 20 °C, which is substantially lower than that of TCE (58 mmHg) and DCM (350 mmHg) [1]. This lower volatility translates to significantly reduced evaporative losses during idle periods and handling, improving overall process economics and simplifying compliance with volatile organic compound (VOC) emission thresholds compared to lighter chlorinated alternatives.
| Evidence Dimension | Vapor Pressure at 20 °C |
| Target Compound Data | 14 mmHg (1.9 kPa) |
| Comparator Or Baseline | 58 mmHg (7.7 kPa) for TCE |
| Quantified Difference | 75.8% reduction in vapor pressure |
| Conditions | 20 °C, standard atmospheric conditions |
Lower vapor pressure directly reduces costly solvent drag-out and evaporative losses, lowering long-term procurement volumes for process replenishment.
While highly effective at dissolving oils, PERC has a Kauri-Butanol (KB) value of 90, making it a milder aggressive solvent compared to TCE (KB = 130) and DCM (KB = 136) [1]. This specific solvency profile allows PERC to aggressively clean metal parts while exhibiting better compatibility with certain polymeric substrates, elastomers, and insulating varnishes that would otherwise swell, craze, or degrade when exposed to the higher-KB alternatives[2].
| Evidence Dimension | Kauri-Butanol (KB) Value |
| Target Compound Data | 90 (PERC) |
| Comparator Or Baseline | 130 (TCE) |
| Quantified Difference | 30.7% lower KB value (milder solvency) |
| Conditions | Standard ASTM D1133 Kauri-Butanol test |
Buyers processing mixed-material components (metals with specific polymer seals or coatings) must select PERC to prevent substrate degradation caused by higher-KB solvents.
In the synthesis of next-generation refrigerants, the choice of chlorinated precursor strictly dictates the final product. PERC is the mandatory starting material for the catalytic liquid- or vapor-phase hydrofluorination to produce pentafluoroethane (HFC-125) via HCFC-123 and HCFC-124 intermediates[1]. Substituting PERC with TCE alters the stoichiometry and reaction pathway, exclusively yielding hydrofluorocarbon-134a (HFC-134a). Thus, for HFC-125 and specific hydrofluoroolefin (HFO) manufacturing lines, PERC is chemically irreplaceable.
| Evidence Dimension | Primary Fluorination Product |
| Target Compound Data | HFC-125 (Pentafluoroethane) |
| Comparator Or Baseline | HFC-134a (from TCE) |
| Quantified Difference | Distinct chemical synthesis pathway and final product |
| Conditions | Catalytic hydrofluorination with anhydrous HF |
Chemical manufacturers must procure PERC specifically to access the HFC-125 and HFO-1234yf reaction pathways, as other chlorinated alkenes yield entirely different refrigerant gases.
Due to its high boiling point (121.1 °C), PERC is the optimal choice for vapor degreasing operations targeting high-melting-point contaminants such as heavy waxes, polishing compounds, and oxidized greases in aerospace and automotive manufacturing [1]. Lower-boiling alternatives like TCE or DCM fail to liquefy these soils efficiently.
PERC is an indispensable C2 building block procured by fluorochemical manufacturers. It is reacted with anhydrous hydrogen fluoride to synthesize critical intermediates (HCFC-123, HCFC-124) and final products like HFC-125 (pentafluoroethane) and next-generation low-GWP hydrofluoroolefins (HFOs) [2]. This pathway cannot be achieved using TCE.
Leveraging its Kauri-Butanol value of 90 and low vapor pressure, PERC is utilized as an extraction and cleaning solvent in scenarios where aggressive oil removal is required, but the substrate contains elastomers or polymers that would be damaged by the higher solvency power (KB > 130) of TCE or DCM[1].
Health Hazard;Environmental Hazard